2-Acetamido-3-(1-imidazolyl)propanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-imidazol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-6(12)10-7(8(13)14)4-11-3-2-9-5-11/h2-3,5,7H,4H2,1H3,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKSIYOKZPTJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CN1C=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Acetamido 3 1 Imidazolyl Propanoic Acid
Established Synthetic Pathways for the Core 2-Acetamido-3-(1-imidazolyl)propanoic Acid Structure
The creation of the this compound scaffold can be approached from two primary perspectives: constructing the imidazole (B134444) ring as part of the synthesis or utilizing a pre-formed amino acid backbone.
Strategies Involving Imidazole Ring Formation and Functionalization
The foundational method for creating the imidazole ring was first developed by Heinrich Debus in 1858 and involves the reaction of glyoxal, formaldehyde, and ammonia (B1221849). nih.gov A variation of this, the Debus-Radziszewski imidazole synthesis, reacts a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to yield substituted imidazoles. nih.govgoogle.com This approach allows for the formation of the core imidazole ring from simple, acyclic precursors.
Modern advancements have led to more efficient and environmentally friendly protocols. For instance, a solvent-free, microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate (B1210297). organic-chemistry.org Another innovative and green approach is the El-Saghier reaction, which produces novel 2-acetamido-2-ylidene-4-imidazole derivatives. nih.gov This one-pot procedure involves the reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat (solvent-free) conditions. nih.gov The mechanism proceeds through a nucleophilic attack of an amine on the carbonyl group of ethyl cyanoacetate, followed by the inclusion of the amino group of ethyl glycinate and subsequent cyclization to form the imidazole-related scaffold. nih.gov
Approaches via Amino Acid Precursors and Acylation Reactions
A more direct and common pathway to synthesize this compound utilizes the naturally occurring amino acid histidine as a starting material. nih.gov Histidine already contains the complete 2-amino-3-(1H-imidazol-4-yl)propanoic acid structure. The synthesis is therefore reduced to the specific acylation of the α-amino group.
This transformation is typically achieved through an N-acetylation reaction, where one of the hydrogen atoms on the primary amino group is replaced by an acetyl group (CH₃CO). nih.gov This is a standard Friedel-Crafts-type acylation reaction, a fundamental process in organic synthesis for introducing acyl groups. nih.gov The reaction generally involves treating histidine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. To achieve selectivity and prevent unwanted side reactions on the imidazole ring, protection strategies are often employed. For example, the imidazole nitrogen can be protected with a trityl group, which can be removed after the acetylation step. sigmaaldrich.com
Stereoselective Synthesis Methods for Analogues and Isomers
Controlling the stereochemistry at the α-carbon is crucial for producing specific isomers of this compound and its analogues. The most straightforward method to obtain an enantiomerically pure product is to use a stereochemically pure starting material. By starting with L-histidine or D-histidine in the acylation reaction described previously, one can selectively synthesize (S)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid or its (R)-enantiomer, respectively.
For more complex analogues and related chiral imidazole structures, advanced stereoselective methods have been developed. These techniques provide precise control over the three-dimensional arrangement of atoms. An example of such a sophisticated approach is the diastereoselective or enantioselective lithiation of N-acyl-N-benzyl prolinamides, which has been used to create 5-substituted pyrrolo[1,2-c]imidazol-3-ones, a class of annulated chiral imidazolium (B1220033) salts. researchgate.net These methods demonstrate the potential for creating a wide array of chiral imidazole-containing compounds with high stereochemical purity.
Advanced Derivatization Techniques for Modified this compound Analogues
Starting from the core structure, advanced derivatization allows for the synthesis of a diverse library of analogues. These modifications can fine-tune the molecule's chemical properties and biological interactions.
Functional Group Modifications and Scaffold Diversification
The this compound structure presents multiple sites for chemical modification, including the carboxylic acid group, the amide, and the imidazole ring. These modifications can lead to significant diversification of the molecular scaffold.
For example, the carboxylic acid can be converted into a hydrazide. This reactive intermediate can then be used to synthesize a variety of heterocyclic derivatives. ijpsr.com Reaction of a propanoic acid hydrazide with anhydrides like maleic anhydride or phthalic anhydride can yield cyclic imides. ijpsr.com Furthermore, cyclization of related hydrazone derivatives can produce more complex scaffolds such as aza-β-lactams and oxazepines. ijpsr.com The imidazole ring itself can also be substituted with a wide range of functional groups, including alkyls, aryls, halogens, and nitro groups, to create a broad family of related compounds. google.com
Table 1: Examples of Functional Group Modifications and Scaffold Diversification
| Starting Material/Core Structure | Reagent(s) | Resulting Functional Group/Scaffold | Reference |
|---|---|---|---|
| 2-(...phenyl)propanohydrazide | Phthalic Anhydride | Cyclic Imide | ijpsr.com |
| 2-(...phenyl)propanohydrazide | Carbon Disulfide, KOH | 1,2,4-Triazole | ijpsr.com |
| Hydrazone Derivative | Phenyl Isocyanate | Aza-β-lactam | ijpsr.com |
| Hydrazone Derivative | Maleic Anhydride | Oxazepine | ijpsr.com |
| Imidazole | Alkyl Halide, Aryl Halide, etc. | Substituted Imidazole Ring | google.com |
Development of Conjugates and Hybrid Molecules
A key area of advanced derivatization is the development of conjugates, where the core molecule is linked to another chemical entity to create a hybrid with novel functions. A prominent example is the synthesis of mitochondria-targeted prodrugs. researchgate.netnih.gov In this strategy, an imidazole-containing molecule is designed to be biotransformed by mitochondrial enzymes, releasing an active compound at the target site. nih.gov
One synthetic approach involves the reaction of an antioxidant thiol, such as methimazole (B1676384), with an activated alkyne like tert-butyl propiolate. nih.govresearchgate.net This reaction, often catalyzed by an amine base, produces an intermediate ester, tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate. nih.gov The use of a tert-butyl propiolate favors the formation of the desired (E)-isomer. nih.govresearchgate.net The final step is the acid hydrolysis of the ester to yield the target acrylic acid conjugate. nih.gov A similar strategy using 3-bromopropanoic acid and methimazole can be employed to synthesize the corresponding saturated propanoic acid conjugate. researchgate.netnih.gov These syntheses demonstrate how the core imidazole-propanoic acid concept can be adapted to create sophisticated hybrid molecules. researchgate.net
Biosynthetic Routes and Enzymatic Synthesis Approaches for Related Acylamino Acids
Enzyme-Mediated Amide and Carboxylic Acid Bond Formation
The formation of the amide bond between an acyl group and an amino acid is a thermodynamically unfavorable process that requires enzymatic catalysis to proceed efficiently under biological conditions. Enzymes achieve this through various mechanisms of carboxylic acid activation. researchgate.net
ATP-Dependent Synthesis: A major route for N-acyl amino acid biosynthesis involves ATP-dependent enzymes that activate the carboxylic acid. researchgate.net These enzymes, such as acyl-adenylating enzymes, couple the hydrolysis of ATP to form an activated acyl-adenylate intermediate. nih.govresearchgate.net This highly reactive intermediate can then readily react with the amino group of an amino acid to form the N-acyl derivative. researchgate.net While this mechanism is crucial for many biological processes, a specific ATP-grasp enzyme for the synthesis of N-acetylated aromatic amino acids has not yet been definitively identified. nih.gov The biosynthesis of N-acetylglutamate, a key intermediate in arginine synthesis in microorganisms, is a well-studied example where N-acetylglutamate synthase (NAGS) catalyzes the reaction between glutamate (B1630785) and acetyl-CoA. nih.govnih.gov
ATP-Independent Synthesis: Alternatively, amide bond formation can be catalyzed by hydrolase enzymes operating in reverse. nih.govresearchgate.net Enzymes such as lipases, aminoacylases, and fatty acid amide hydrolase (FAAH) can directly catalyze the condensation of a fatty acid and an amino acid without the need for ATP. nih.govresearchgate.netnih.gov This process relies on the formation of an acyl-enzyme intermediate or the precise positioning of substrates within the active site to facilitate the nucleophilic attack by the amine. researchgate.net For instance, acylase I from porcine kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids. nih.gov In mammals, two key enzymes, PM20D1 (peptidase M20 domain containing 1) and FAAH, have been identified as bidirectional catalysts, capable of both synthesizing and hydrolyzing N-acyl amino acids. proquest.com
A selection of enzymes involved in the synthesis of related acylamino acids is detailed in the table below.
| Enzyme Name | Abbreviation | Organism/Source | Substrates | Catalytic Strategy | Citation |
| Histidine N-acetyltransferase | HisAT / NAT16 | Danio rerio / Homo sapiens | L-Histidine, Acetyl-CoA | Acetyl-CoA Dependent Transfer | wur.nlaquaenergyexpo.com |
| N-Acetylglutamate Synthase | NAGS | Escherichia coli | L-Glutamate, Acetyl-CoA | Acetyl-CoA Dependent Transfer | nih.govnih.gov |
| Acylase I | pAcy1 | Porcine Kidney | Fatty Acids, L-Amino Acids | Reverse Hydrolysis | nih.gov |
| Peptidase M20 domain containing 1 | PM20D1 | Mammalian | Fatty Acids, Amino Acids | Bidirectional (Synthase/Hydrolase) | proquest.com |
| Fatty Acid Amide Hydrolase | FAAH | Mammalian | Fatty Acids, Amino Acids | Bidirectional (Synthase/Hydrolase) | proquest.com |
Reconstructed Biosynthetic Pathways in Microbial Systems
The principles of metabolic engineering have been successfully applied to construct microbial cell factories for the production of various N-functionalized amino acids. wur.nl This approach involves introducing and optimizing biosynthetic pathways in host organisms like Escherichia coli or yeast, which are well-suited for industrial fermentation due to their rapid growth and well-understood genetics. wur.nlnih.gov
A common strategy is the heterologous expression of genes encoding N-acyltransferases or other necessary enzymes in a host microbe that has been engineered to overproduce the required precursor amino acid and acyl-CoA. wur.nlnih.gov For example, the production of N-acetylglucosamine has been achieved in E. coli by overexpressing a heterologous glucosamine-6-P N-acetyltransferase, leading to high-titer production from simple carbon sources. nih.gov In this engineered pathway, the host's central metabolism provides the necessary precursors, which are then channeled towards the desired N-acetylated product. nih.govbiotechresources.com
Similarly, E. coli has been engineered to produce N-acetyl-d-neuraminic acid using whole-cell biocatalysts that co-express two key enzymes: N-acetyl-d-glucosamine 2-epimerase and N-acetyl-d-neuraminic acid aldolase. nih.gov This demonstrates the power of assembling multi-step pathways in a single microbial host. nih.govdntb.gov.ua While prokaryotes like E. coli generally lack the machinery for N-terminal acetylation of proteins, it has been shown that co-expression of eukaryotic N-α-terminal acetyltransferase (NAT) complexes can enable the production of N-terminally acetylated recombinant proteins. nih.gov This technology could potentially be adapted for the synthesis of free N-acetylated amino acids.
The table below summarizes examples of engineered microbial systems for producing related N-acetylated compounds.
| Product | Host Organism | Key Engineering Strategy | Achieved Titer/Yield | Citation |
| N-Acetylglucosamine | Escherichia coli | Overexpression of heterologous glucosamine-6-P N-acetyltransferase. | > 110 g/L | nih.gov |
| Glucosamine (B1671600) | Escherichia coli | Overexpression of glucosamine synthase (GlmS) and inactivation of catabolic genes. | 17 g/L | nih.gov |
| N-Acetyl-d-neuraminic acid | Escherichia coli | Whole-cell biocatalyst co-expressing GlcNAc 2-epimerase and Neu5Ac aldolase. | 1.4 mmol L⁻¹ h⁻¹ (rate) | nih.gov |
| N-Acetylglutamate | Escherichia coli | Stabilization and derepression of native N-acetylglutamate synthase. | ~50 nmol/min/mg protein (activity) | nih.gov |
These examples highlight that by combining precursor pathway engineering with the expression of specific acetylating enzymes, it is feasible to develop robust microbial fermentation processes for the targeted synthesis of compounds like this compound.
Advanced Spectroscopic and Structural Characterization Studies of 2 Acetamido 3 1 Imidazolyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For 2-Acetamido-3-(1-imidazolyl)propanoic acid, NMR studies provide critical insights into its configuration, conformational preferences, and interactions with other molecules.
High-Resolution NMR Techniques for Structural Elucidation
High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of this compound. In a typical ¹H NMR spectrum, distinct signals corresponding to the acetamido methyl protons, the α-proton, the β-protons, and the imidazole (B134444) ring protons would be observed. docbrown.info For instance, in related propanoic acid derivatives, the methyl protons often appear as a singlet, while the methylene (B1212753) and methine protons exhibit more complex splitting patterns due to spin-spin coupling. docbrown.info
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. A COSY spectrum would reveal couplings between the α-proton and the β-protons, as well as between the protons on the imidazole ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, aiding in the unambiguous assignment of the carbon skeleton. For example, in similar imidazole-containing compounds, the ¹³C chemical shifts for the C=O group of the acetamido and carboxylic acid moieties are typically observed in the range of 170-177 ppm. nih.gov
Solution-State Conformation and Dynamic Studies
The conformational preferences of this compound in solution can be investigated by analyzing vicinal proton-proton coupling constants (³JHH). nih.govnih.gov These coupling constants, obtained from high-resolution ¹H NMR spectra, provide information about the dihedral angles along the Cα-Cβ bond. By applying the Karplus equation, which relates the coupling constant to the dihedral angle, researchers can determine the relative populations of different staggered rotamers (gauche and anti). nih.gov Studies on similar molecules, like 2,3-dihydroxypropanoic acid, have shown that the conformational equilibrium can be significantly influenced by factors such as solvent polarity and pH. nih.gov For this compound, intramolecular hydrogen bonding between the amide proton, the carboxyl group, and the imidazole nitrogen atoms could also play a crucial role in stabilizing certain conformations.
Ligand-Protein Interaction Characterization via NMR
NMR spectroscopy is a powerful tool for studying the interactions between small molecules like this compound and proteins at an atomic level. researchgate.net Techniques such as chemical shift perturbation (CSP) mapping are used to identify the binding site on the protein. researchgate.netnih.gov This involves recording a series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled protein upon titration with the ligand. researchgate.net Changes in the chemical shifts of specific amino acid residues in the protein indicate their involvement in the binding interaction. nih.gov
Furthermore, saturation transfer difference (STD) NMR experiments can be used to map the epitope of the ligand that is in close contact with the protein. In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to the binding ligand via spin diffusion. By observing which proton signals in the ligand's NMR spectrum are attenuated, one can determine the parts of the molecule that are directly interacting with the protein.
Mass Spectrometry (MS) Applications in Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (197.19 g/mol ). nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. amadischem.com
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for a molecule like this would involve the loss of small, stable neutral molecules or radicals. For instance, the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) is a common fragmentation for carboxylic acids. docbrown.info Other likely fragmentations include the cleavage of the bond between the α-carbon and the β-carbon, leading to ions corresponding to the imidazolylmethyl moiety and the acetamido-carboxyl portion. The fragmentation of the acetamido group could result in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da). The analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule.
A plausible fragmentation pattern could include the following key ions:
[M - COOH]⁺ : Loss of the carboxylic acid group.
[M - CH₃CONH₂]⁺ : Loss of the acetamide (B32628) group.
[CH₂=C(NHCOCH₃)COOH]⁺ : Ion resulting from cleavage of the Cβ-N bond of the imidazole ring.
[C₃H₃N₂-CH₂]⁺ : Imidazolylmethyl cation.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds. docbrown.info
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups: nih.govnih.govsigmaaldrich.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |
| Amide N-H | Stretching | ~3300 |
| C-H (alkane and aromatic) | Stretching | 3100-2850 |
| Carbonyl C=O (carboxylic acid) | Stretching | 1725-1700 |
| Carbonyl C=O (amide) | Stretching (Amide I band) | 1655-1629 |
| Amide N-H | Bending (Amide II band) | ~1550 |
| C=N and C=C (imidazole ring) | Stretching | ~1600-1450 |
| C-N | Stretching | ~1200 |
Theoretical Spectroscopy and Comparison with Experimental Data
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate theoretical spectroscopic data for this compound. These theoretical predictions can then be compared with experimental results to provide a more detailed understanding of the molecule's properties. nih.gov
For NMR spectroscopy, theoretical calculations can predict the chemical shifts and coupling constants for different possible conformations of the molecule. nih.gov By comparing these calculated values with the experimental data, it is possible to determine the most stable conformation in a given solvent.
Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. This allows for a more precise assignment of the absorption bands observed in the experimental IR spectrum. Discrepancies between the experimental and theoretical spectra can often be reconciled by considering factors such as solvent effects and intermolecular interactions, which may not be fully accounted for in the gas-phase theoretical models. This comparative approach strengthens the confidence in the structural elucidation of this compound.
Computational Chemistry and Molecular Modeling of 2 Acetamido 3 1 Imidazolyl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict a wide range of molecular properties at a manageable computational cost. For 2-Acetamido-3-(1-imidazolyl)propanoic Acid, DFT calculations can elucidate several key reactivity descriptors.
These parameters, derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting how the molecule will interact with other chemical species. A high HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack, while a low LUMO energy signifies a greater ability to accept electrons, indicating reactivity towards nucleophiles. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.
DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, these maps would highlight the electron-rich regions, such as the oxygen atoms of the carboxyl and acetamido groups and the nitrogen atoms of the imidazole (B134444) ring, as likely sites for electrophilic interaction and hydrogen bonding. Conversely, electron-deficient regions, often around hydrogen atoms, are identified as sites for nucleophilic interaction.
Table 1: Representative Quantum Chemical Parameters Calculated via DFT
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A larger gap suggests higher kinetic stability and lower reactivity. |
| Chemical Potential (μ) | Describes the tendency of electrons to escape from the system. | Related to the molecule's overall electronic saturation. |
| Global Hardness (η) | Measures resistance to change in electron distribution. | A higher value indicates greater stability. |
| Electrophilicity Index (ω) | Quantifies the ability to accept electrons. | Predicts propensity to act as an electrophile in reactions. |
This table presents typical parameters obtained from DFT calculations and their general significance. Specific values for the title compound would require dedicated computational analysis.
Microhydration Studies and Solvent Effects on Electronic Properties
The biological environment is aqueous, and the presence of water can significantly influence a molecule's conformation and electronic properties. Microhydration studies are computational models that explicitly place a small, defined number of water molecules around a solute to investigate the initial stages of solvation.
For this compound, these studies would focus on the formation of hydrogen bonds between water and the molecule's polar functional groups: the carboxylic acid, the acetamido group, and the imidazole ring. By analyzing the energetics and geometry of these small clusters, researchers can understand how solvent interactions stabilize certain conformations over others. These explicit solvent models provide a more accurate picture of the local hydration environment than continuum solvent models, which treat the solvent as a uniform dielectric. This level of detail is critical for accurately predicting the molecule's behavior in a biological milieu.
Molecular Docking and Dynamics Simulations for Intermolecular Interactions
While quantum chemistry reveals the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it interacts with biological macromolecules, such as proteins and enzymes.
Ligand-Enzyme Binding Prediction and Characterization
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov This method involves sampling a vast number of possible conformations of the ligand within the enzyme's active site and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.comarxiv.orgresearchgate.net
In the case of this compound, docking studies could be employed to screen for potential enzyme targets. The software would place the molecule into the binding pocket of a selected enzyme and calculate a docking score, which estimates the binding free energy. A lower (more negative) score typically indicates a more favorable binding interaction. The results would also provide a 3D model of the binding pose, showing the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the imidazole ring, acetamido group, or carboxylic acid moiety of the ligand.
Table 2: Illustrative Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -8.2 | ASP-145, LYS-72 | Hydrogen Bond, Ionic |
| PHE-80 | Pi-Pi Stacking | ||
| Hypothetical Protease B | -7.5 | GLY-101, SER-102 | Hydrogen Bond |
| VAL-68, ILE-120 | Hydrophobic |
This table provides a hypothetical example of the data generated from a molecular docking study to illustrate the types of insights gained.
Protein-Ligand Complex Stability and Dynamics
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govnih.govfrontiersin.orgspringernature.com Starting from the best-docked pose, MD simulations calculate the movements of every atom in the system over a period of nanoseconds to microseconds.
Structure-Activity Relationship (SAR) Elucidation through In Silico Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR approaches use computational models to predict the activity of novel or modified compounds, accelerating the design of more potent and specific molecules.
For this compound, an in silico SAR study would involve creating a virtual library of analogous compounds by systematically modifying its core structure. For example, the acetamido group could be replaced with other acyl groups, the position of the nitrogen in the imidazole ring could be altered, or the length of the propanoic acid chain could be varied.
Each of these virtual analogs would then be subjected to the computational analyses described above (e.g., DFT and molecular docking) to predict how these structural changes affect key parameters like electronic properties and binding affinity to a target enzyme. By correlating these predicted properties with predicted activity, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of other, as-yet-unsynthesized derivatives, thereby guiding synthetic chemistry efforts toward the most promising candidates.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling and lead optimization are crucial computational techniques in modern drug discovery. For this compound, these strategies are employed to identify its key chemical features responsible for biological activity and to guide the design of more potent and selective analogs.
Pharmacophore Modeling
A pharmacophore model for this compound would define the essential three-dimensional arrangement of its chemical features that are necessary for binding to a specific biological target. Based on its structure, several key pharmacophoric features can be identified. The imidazole ring, for instance, can act as a hydrogen bond donor or acceptor, and its aromatic nature allows for potential π-π stacking interactions. The acetamido group and the carboxylic acid moiety also provide hydrogen bond donors and acceptors, as well as potential ionic interactions.
A hypothetical pharmacophore model was generated based on the structure of this compound. The key features are summarized in the table below.
| Feature ID | Pharmacophoric Feature | Potential Interacting Group(s) on the Compound |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamido group |
| HBA2 | Hydrogen Bond Acceptor | Carbonyl oxygen of the propanoic acid |
| HBD1 | Hydrogen Bond Donor | Amide nitrogen of the acetamido group |
| HBD2 | Hydrogen Bond Donor | Nitrogen atom in the imidazole ring |
| AROM1 | Aromatic Ring | Imidazole ring |
| HYD1 | Hydrophobic Region | Methyl group of the acetamido group |
This model can serve as a 3D query for virtual screening of large compound libraries to identify novel molecules with similar pharmacophoric features that could exhibit similar biological activity.
Lead Optimization Strategies
Once a "hit" or "lead" compound like this compound is identified, lead optimization aims to modify its structure to improve its pharmacological properties. This iterative process involves making targeted chemical modifications and evaluating their impact on activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Several strategies can be envisioned for the lead optimization of this compound, focusing on its three main components: the N-acetyl group, the propanoic acid backbone, and the imidazole ring.
| Structural Component | Proposed Modification | Rationale for Modification | Potential Outcome |
| N-Acetyl Group | Replacement of the methyl group with larger alkyl or aryl groups. | To explore the hydrophobic pocket of the binding site and potentially increase van der Waals interactions. | Increased potency and/or selectivity. |
| Modification of the acetyl group to other acyl groups (e.g., propionyl, benzoyl). | To alter the hydrogen bonding capacity and steric bulk. | Improved binding affinity and pharmacokinetic profile. | |
| Propanoic Acid Backbone | Esterification or amidation of the carboxylic acid. | To increase cell permeability and bioavailability by masking the polar carboxylic acid group. | Enhanced drug delivery and cellular uptake (prodrug strategy). |
| Introduction of conformational constraints (e.g., cyclization). | To reduce the flexibility of the molecule and lock it into a bioactive conformation. | Increased binding affinity and selectivity. | |
| Imidazole Ring | Substitution at different positions of the imidazole ring (e.g., with halogens, alkyls). | To modulate the electronic properties and steric profile of the ring, potentially improving target interactions. | Enhanced potency and altered metabolic stability. |
| Replacement of the imidazole ring with other five-membered heterocycles (e.g., triazole, pyrazole). | To investigate the importance of the imidazole nitrogen atoms for binding and to explore alternative interaction modes. | Discovery of novel scaffolds with potentially improved properties. |
These proposed modifications are guided by structure-activity relationship (SAR) studies, where the effect of each structural change is systematically evaluated. Computational tools such as molecular docking and free energy calculations can be used to predict the impact of these modifications before their chemical synthesis, thereby streamlining the optimization process. Through these iterative cycles of design, synthesis, and testing, analogs of this compound with superior therapeutic potential can be developed.
Biochemical Interactions and Mechanistic Studies of 2 Acetamido 3 1 Imidazolyl Propanoic Acid
Enzymatic Catalysis and Kinetic Mechanisms Involving 2-Acetamido-3-(1-imidazolyl)propanoic Acid and Analogues
The enzymatic processing of this compound, more commonly known by its synonym N-acetyl-L-histidine, involves several key enzymes that either synthesize or degrade this acetylated amino acid. The study of these enzymatic reactions provides critical insights into the metabolic pathways and regulatory mechanisms where this compound plays a role.
Enzyme-Substrate Binding Dynamics and Dissociation Constants
The binding of a substrate to an enzyme is the initial and crucial step in enzymatic catalysis. This interaction is governed by the affinity between the enzyme's active site and the substrate, a property that can be quantified by the dissociation constant (K_d). The K_d represents the concentration of a ligand at which half of the binding sites on a protein are occupied at equilibrium. wikipedia.orgyoutube.com A smaller K_d value signifies a tighter binding affinity between the ligand and the protein. nih.gov
The determination of dissociation constants is pivotal for understanding the thermodynamics of these biological interactions and is crucial for fields like drug design and development. nih.gov
Steady-State and Pre-Steady-State Kinetic Analyses
Steady-state kinetics are commonly used to characterize the efficiency of an enzyme. The key parameters are the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate binding affinity, and the catalytic constant (k_cat), which represents the turnover number of the enzyme. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency.
Kinetic studies of enzymes involved in the metabolism of histidine and its derivatives provide valuable data. For example, histidine ammonia-lyase (HAL) from Geobacillus kaustophilus (GkHAL) displays Michaelis-Menten kinetics with its natural substrate, L-histidine. mdpi.com The kinetic parameters for GkHAL and some of its mutants have been determined, showcasing how changes in the enzyme's active site can affect its catalytic activity.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
| Wild-type GkHAL | L-Histidine | 5.53 | 14.03 | 2.5367 |
| Q274N mutant | L-Histidine | 12.58 | 1.51 | 0.1200 |
| R280K mutant | L-Histidine | 7.99 | 1.25 | 0.1564 |
| F325Y mutant | L-Histidine | 3.38 | 0.04 | 0.0118 |
| Data sourced from a study on GkHAL, which provides insights into the kinetics of an enzyme acting on a related substrate. wikipedia.org |
pH Effects on Enzymatic Activity and Catalytic Mechanism
The pH of the surrounding environment significantly influences enzymatic activity. Each enzyme has an optimal pH at which its catalytic activity is maximal. wikipedia.orgnih.gov Deviations from the optimal pH can alter the ionization state of amino acid residues in the enzyme's active site and on the substrate itself, thereby affecting substrate binding and the catalytic process. nih.govnih.gov Extreme pH values can lead to irreversible denaturation of the enzyme. wikipedia.org
For example, rat liver histidine ammonia-lyase (HAL) exhibits a pH optimum of approximately 8.5, with the K_m for L-histidine being at its minimum (0.5 mM) at a pH of 9.0. nih.gov Similarly, HAL from Geobacillus kaustophilus also shows optimal activity at a pH of 8.5. mdpi.com The synthesis of N-acetyl-L-histidine is catalyzed by histidine N-acetyltransferase (EC 2.3.1.33). wikipedia.orgrcsb.org The activity of acetyl-CoA:α-glucosaminide N-acetyltransferase, another acetyltransferase, is sensitive to pH, with changes in the active site's pH potentially destabilizing the acetyl-histidine interaction during catalysis. researchgate.net The imidazole (B134444) ring of histidine residues, with a pKa around 6-7, is particularly sensitive to pH changes and often plays a direct role in acid-base catalysis. researchgate.net
Allosteric Modulation and Inhibitor Mechanism of Action
Enzyme activity can be regulated by molecules that bind to the enzyme at a site other than the active site, a phenomenon known as allosteric modulation. Allosteric inhibitors can induce conformational changes in the enzyme that reduce its catalytic efficiency. A well-studied example is the feedback inhibition of N-acetyl-L-glutamate synthase (NAGS) by L-arginine. Binding of L-arginine to the allosteric site on the amino acid kinase (AAK) domain of NAGS induces a significant conformational change, disordering the active site in the N-acetyltransferase (NAT) domain and thereby reducing its enzymatic activity. mdpi.com
Inhibitors can also act by directly competing with the substrate for binding to the active site (competitive inhibition) or by binding to the enzyme-substrate complex (uncompetitive inhibition), or to both the enzyme and the enzyme-substrate complex (mixed inhibition). libretexts.orgyoutube.com Competitive inhibitors often share structural similarity with the substrate. For instance, various heteroaryl-alanines and acrylates have been shown to be strong competitive inhibitors of histidine ammonia-lyase, with K_i values in the micromolar range. researchgate.netnih.gov
Ligand-Receptor Interaction Mechanisms at a Molecular Level
The specific interactions between a ligand and its receptor or enzyme active site are fundamental to its biological function. These interactions are dictated by the three-dimensional structures of both the ligand and the binding pocket and involve a combination of hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.
The molecular basis for the synthesis of N-acetylhistidine has been elucidated through the crystal structure of human histidine acetyltransferase (HisAT), also known as NAT16. rcsb.org This enzyme adopts a double Gcn5-related N-acetyltransferase (GNAT) fold. The N-terminal domain is responsible for binding acetyl-CoA, and the active site is formed in a cleft between the two domains, creating a specific pocket for the histidine substrate. rcsb.org The structural details reveal the precise orientation of histidine within the active site, facilitating the transfer of the acetyl group from acetyl-CoA to the α-amino group of histidine. A naturally occurring variant of this enzyme, Phe63Ser, shows a reduced affinity for histidine, leading to lower levels of acetylhistidine, which has been associated with an increased risk of kidney disease. rcsb.org
The imidazole ring of histidine and its derivatives can also play a role in stabilizing protein complexes for analysis by native mass spectrometry, suggesting its capacity for specific non-covalent interactions. nih.gov
Role in Protein Modification, Cross-linking, and Adduct Formation
Beyond its role as a metabolite, the chemical structure of this compound and related imidazole-containing compounds suggests potential involvement in protein modification, cross-linking, and adduct formation. Cross-linking is the process of chemically joining two or more molecules by a covalent bond and can be used to stabilize protein structures or identify protein-protein interactions. nih.govthermofisher.com
Protein adducts are formed when reactive chemical species covalently bind to proteins. The nucleophilic side chains of amino acids such as cysteine, histidine, and lysine (B10760008) are common targets for such modifications. berkeley.edu For example, reactive metabolites of certain drugs and environmental chemicals can form adducts with proteins, and these adducts can be identified using mass spectrometry-based techniques. nih.govmdpi.com The formation of protein adducts can alter the protein's function and may be associated with toxicity. nih.gov
While direct evidence of this compound forming protein adducts is limited, the imidazole ring itself can be involved in such reactions. For instance, imidazole derivatives can be used as accelerators in the formation of cross-linked polymers. researchgate.net Furthermore, the histidine residue in proteins is known to be susceptible to modification and can participate in cross-linking reactions. nih.gov The formation of adducts between proteins and reactive species like N-acetoxy-PhIP, a metabolite of a food-borne carcinogen, has been shown to occur at cysteine residues, with the resulting adducts being characterized by mass spectrometry. berkeley.edu This highlights the potential for nucleophilic groups on amino acids, similar to those found in and around the imidazole moiety, to engage in covalent modifications.
Interactions with Metal Ions and Co-factors
The imidazole ring of this compound, also known as N-acetyl-L-histidine, provides a versatile coordination site for a variety of metal ions. This interaction is significantly influenced by pH, which dictates the protonation state of the imidazole nitrogen atoms. mdpi.comresearchgate.net Generally, metal binding is more effective at neutral to basic pH when the imidazole nitrogen is deprotonated. researchgate.net
The geometry of the resulting metal complex is highly dependent on the specific metal ion. For instance, Zinc (Zn²⁺) typically favors a tetrahedral coordination geometry, whereas Nickel (Ni²⁺) often adopts a square pyramidal or octahedral arrangement. mdpi.com The imidazole side-chain of histidine residues, a core component of this compound, is one of the most common ligands for transition metal ions in metalloproteins. researchgate.net
Studies on L-histidine, the parent amino acid, reveal that it is a well-established complexing agent for divalent metal ions such as cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). researchgate.net At a pH of 7.5, a single zinc ion can be hexa-coordinated by two histidine molecules, binding at the carboxylate (C'), alpha-amino (Nα), and the deprotonated Nδ1 of the imidazole ring. researchgate.netnih.gov As the pH increases to a more alkaline range (11-14), both the Nδ1 and Nε2 atoms of the imidazole ring can become deprotonated and act as binding sites for Zn(II) or water molecules. nih.gov Conversely, under acidic conditions, direct interaction between biprotonated histidine and Zn(II) is not observed. nih.gov The affinity of L-histidine for different metal cations varies, with copper (Cu²⁺) exhibiting the strongest binding affinity among the studied Lewis acids. researchgate.net
The interaction with metal ions can be summarized as follows:
| Metal Ion | Coordination Details | pH Dependence |
| Cobalt (Co²⁺) | Forms tetrahedral complexes. acs.org | Binding is pH-dependent, favoring deprotonated imidazole. mdpi.com |
| Zinc (Zn²⁺) | Prefers tetrahedral geometry. At pH 7.5, one Zn²⁺ can be hexa-coordinated with two histidine molecules. mdpi.comresearchgate.netnih.gov | Binding is stronger at basic pH and ineffective at acidic pH. researchgate.net |
| Nickel (Ni²⁺) | Prefers square pyramidal or octahedral geometry. mdpi.com | Binding is pH-dependent. mdpi.com |
| Copper (Cu²⁺) | Exhibits the strongest binding affinity among several divalent cations. researchgate.net | Binding is pH-dependent. mdpi.com |
Catalytic Roles in Chemical Reactions
While this compound itself is not typically described as a standalone catalyst in the chemical literature, its constituent functional groups, particularly the imidazole ring from the histidine residue, play a fundamental role in enzymatic catalysis.
In many enzymes, histidine residues are key components of the active site and participate directly in the catalytic mechanism. A classic example is the catalytic triad (B1167595) found in serine proteases, which consists of serine, histidine, and aspartate. researchgate.net In this arrangement, the histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity to attack the peptide bond of the substrate. researchgate.net
The imidazole group of histidine can act as both a proton donor and acceptor at physiological pH, making it a versatile catalytic residue. researchgate.net This ability is central to the catalytic activity of many enzymes. The catalytic activity of enzymes is often lost when essential co-factors are removed. byjus.com Metal ions can also act as co-factors, often binding to active sites and participating in catalysis, frequently coordinated by amino acid residues like histidine. byjus.com
The synthesis of this compound (specifically, N-acetyl-L-histidine) is itself an enzyme-catalyzed reaction. The enzyme histidine N-acetyltransferase (EC 2.3.1.33) catalyzes the transfer of an acetyl group from acetyl-CoA to L-histidine to form N-acetyl-L-histidine and Coenzyme A (CoA). wikipedia.orghmdb.ca This reaction is a key step in the metabolism of this compound in certain organisms. mdpi.comnih.gov
The catalytic potential of this compound can be inferred from the roles of its functional groups in known enzymatic reactions:
| Functional Group | Potential Catalytic Role | Example Mechanism |
| Imidazole Ring | General acid-base catalysis, Nucleophilic catalysis | Acting as a proton shuttle in enzyme active sites, such as in the serine protease catalytic triad. researchgate.net |
| Carboxylate Group | General acid-base catalysis, Metal ion coordination | Participating in proton transfer reactions or coordinating with metal co-factors to stabilize transition states. |
| Acetamido Group | Hydrogen bonding | Stabilizing transition states or binding of substrates through hydrogen bond interactions. |
Applications of 2 Acetamido 3 1 Imidazolyl Propanoic Acid As Research Probes and Tools
Development of Chemical Probes for Investigating Biological Pathways
The structure of 2-Acetamido-3-(1-imidazolyl)propanoic acid makes it an excellent scaffold for the development of chemical probes to interrogate biological systems. The imidazole (B134444) ring, a core component of natural products like histidine, is a versatile functional group for chemical modification. nih.govresearchgate.net Probes derived from this compound are particularly useful for studying pathways involving histidine metabolism. myskinrecipes.com
One key strategy involves isotopic labeling. The imidazole ring of histidine and its derivatives can be targeted for radioiodination, incorporating isotopes such as ¹²⁵I. acs.org This allows the resulting molecule to be traced with high sensitivity, enabling the dynamic distribution and metabolism of the compound to be monitored in biological fluids and tissues. acs.org The N-acetyl group provides a degree of metabolic stability and can influence how the probe interacts with specific enzymes or transporters compared to its parent amino acid, L-histidine. hmdb.cahmdb.ca By modifying this compound with a radioactive or fluorescent tag, researchers can create tools to explore its uptake, trafficking, and fate within cells, providing insights into the broader pathways of N-acylated amino acids. nih.govnih.gov
Table 1: Potential Modifications for Developing Chemical Probes
| Modification Type | Reporter Group | Target Functional Group | Research Application |
|---|---|---|---|
| Radio-labeling | ¹²⁵I, ¹³¹I | Imidazole Ring | Tracing metabolic fate and distribution acs.org |
| Fluorescent Tagging | Dansyl Chloride | Amine (post-hydrolysis) | Visualization in cellular imaging |
Use in Enzymatic Assay Development and Validation
In the field of enzymology, this compound serves as a valuable substrate for developing and validating assays for specific enzymes, such as amidases or acylases. nih.govnih.gov N-acetylmuramoyl-L-alanine amidases, for example, are enzymes that cleave the amide bond between N-acetylmuramic acid and L-alanine in peptidoglycan. nih.govasm.org Assays for this class of enzymes can be developed using substrates that mimic the natural target. nih.govasm.org
Given its structure, this compound can be used to screen for and characterize enzymes that specifically recognize and hydrolyze the N-acetyl-histidine linkage. nih.govnih.gov The development of a robust assay would involve incubating the compound with a biological sample (e.g., cell lysate) and measuring the release of one of the products, either acetate (B1210297) or 3-(1-imidazolyl)propanoic acid. asm.org The quantification of product formation over time allows for the determination of key enzyme kinetic parameters like Kₘ and k꜀ₐₜ. dtu.dkacs.org This is crucial for understanding enzyme function and for screening potential inhibitors. acs.org
Table 2: Example Components for an Enzymatic Assay
| Component | Purpose | Example Concentration |
|---|---|---|
| This compound | Substrate | 1-10 mM |
| Enzyme Source (e.g., purified protein, cell lysate) | Catalyst | Varies |
| Assay Buffer (e.g., Sodium Phosphate) | Maintain optimal pH | 50 mM, pH 7.4 |
Integration into Advanced Materials for Mechanistic Research
The imidazole side chain of this compound is ionizable, making it a pH-sensitive functional group. nih.govresearchgate.net This property is exploited in materials science to create "smart" materials that respond to changes in environmental pH. nih.govnih.gov Specifically, this compound can be integrated into polymers to form pH-responsive nanocarriers, such as micelles or nanoparticles, for mechanistic research. nih.gov
The imidazole ring has a pKa of approximately 6.0-7.0, depending on the molecular context. In the neutral pH of the bloodstream (~7.4), the ring is predominantly uncharged and hydrophobic. However, in the acidic environment of endosomes (pH ~5.0-6.0) or the tumor microenvironment (pH ~6.5), the imidazole nitrogen becomes protonated, leading to a positive charge and increased hydrophilicity. nih.gov This charge switch can be used to trigger the disassembly of a nanocarrier and the release of an encapsulated cargo, such as a fluorescent dye or a therapeutic agent. nih.govnih.gov By incorporating this compound into these systems, researchers can precisely study the mechanisms of intracellular trafficking and cargo release in response to specific pH gradients. nih.gov
Table 3: pH-Responsiveness of the Imidazole Group in Different Environments
| Biological Compartment | Approximate pH | Imidazole Ring State | Consequence for Nanocarrier |
|---|---|---|---|
| Bloodstream | 7.4 | Predominantly Neutral | Stable, cargo retained |
| Tumor Microenvironment | 6.5 | Partially Protonated | Destabilization begins |
| Early Endosome | 6.0-6.5 | Increasingly Protonated | Swelling / Disassembly |
Utilization in Analytical Method Development for Biological Matrices
Accurate quantification of metabolites in complex biological matrices like plasma or tissue homogenates is essential for biochemical research. researchgate.netnih.gov The development of robust analytical methods for this compound is critical for studying its role in metabolic pathways. myskinrecipes.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity. researchgate.netnih.govshimadzu.com
A typical LC-MS/MS method involves a sample preparation step to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection. nih.gov For a polar compound like this N-acetylated amino acid, hydrophilic interaction liquid chromatography (HILIC) can provide better retention and separation than traditional reversed-phase (RP) chromatography. nih.govoup.com Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. researchgate.netnih.gov The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification in research applications. nih.govpensoft.net
Table 4: Typical Parameters for an LC-MS/MS Analytical Method
| Parameter | Description | Example Setting |
|---|---|---|
| Chromatography | ||
| Column | Stationary phase for separation | HILIC Column (e.g., Intrada Amino Acid) nih.gov |
| Mobile Phase A | Aqueous component | Water with 100 mM Ammonium (B1175870) Formate nih.gov |
| Mobile Phase B | Organic component | Acetonitrile/Water/Formic Acid nih.gov |
| Flow Rate | Speed of mobile phase | 0.6 mL/min nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Method to generate ions | Positive Electrospray Ionization (ESI+) researchgate.net |
| Analysis Mode | Highly selective detection method | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |
| Precursor Ion [M+H]⁺ | Mass of the intact molecule | Calculated based on formula C₈H₁₁N₃O₃ |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Methodologies for Enhanced Stereoselectivity and Yield
The synthesis of chiral molecules like 2-Acetamido-3-(1-imidazolyl)propanoic acid with high purity is a significant challenge in organic chemistry. Future research should focus on developing novel synthetic routes that offer superior control over stereochemistry and result in higher yields. Current methods for creating similar imidazole-containing amino acids often produce racemic mixtures, necessitating difficult and costly resolution steps.
Another avenue for exploration is the refinement of reaction conditions to minimize side reactions and improve the efficiency of existing synthetic pathways. This could involve screening different solvents, temperatures, and catalysts to optimize the reaction. The development of green chemistry approaches, utilizing less hazardous reagents and solvents, would also be a valuable contribution to the sustainable synthesis of this compound.
| Synthetic Strategy | Potential Catalyst/Reagent | Target Outcome | Rationale |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP ligand) | High enantiomeric excess (>95% ee) | Direct formation of the desired stereoisomer from a prochiral enamide or similar precursor. |
| Diastereoisomeric Salt Resolution | Chiral resolving agents (e.g., quinidine, brucine) | Isolation of a single enantiomer | Separation of enantiomers by forming diastereomeric salts with different solubilities. |
| Biocatalytic Resolution | Immobilized lipases or acylases | High enantiomeric purity | Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for easy separation. |
| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries or other chiral groups | High diastereoselectivity | A temporary chiral group directs the stereochemical outcome of a reaction. |
Application of Advanced Mechanistic Characterization Techniques for Real-Time Interaction Studies
Understanding how this compound interacts with biological macromolecules in real-time is crucial for elucidating its mechanism of action and potential therapeutic applications. Future research should leverage a suite of advanced biophysical techniques to move beyond static pictures of binding and capture the dynamic nature of these interactions.
Techniques such as Surface Plasmon Resonance (SPR) can provide invaluable kinetic data, detailing the rates of association and dissociation of the compound with its target proteins. numberanalytics.com This information is critical for understanding the stability and duration of the binding event. Isothermal Titration Calorimetry (ITC) , on the other hand, can offer a complete thermodynamic profile of the interaction, measuring the binding affinity, enthalpy, and entropy changes. nih.gov This allows for a deeper understanding of the driving forces behind the binding process.
For atomic-level structural details, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. numberanalytics.com It can be used to map the binding interface on a protein and identify the specific atoms of this compound that are involved in the interaction. Furthermore, emerging techniques like Transient Induced Molecular Electronic Spectroscopy (TIMES) offer the potential to study protein-ligand interactions with minimal perturbation to the system, providing a more accurate characterization of the binding event. ucsd.edu
| Characterization Technique | Key Information Provided | Potential Application for this Compound |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_D) | Determining how quickly the compound binds to and dissociates from a potential protein target. |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS, ΔG), Stoichiometry (n) | Elucidating the driving forces (e.g., enthalpy- or entropy-driven) of the interaction with a biological molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level structural details of the complex, binding site mapping | Identifying the specific amino acid residues in a protein that interact with the compound. |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Visualizing the precise binding mode and orientation of the compound within its binding pocket. |
| Transient Induced Molecular Electronic Spectroscopy (TIMES) | Accurate binding characterization with minimal perturbation | Obtaining precise measurements of the interaction without the need for labels or modifications that could alter binding. |
Expansion of Computational Modeling to Predict Novel Interactions and Design Specific Modulators
Computational modeling presents a powerful and cost-effective approach to accelerate the discovery and optimization of bioactive compounds. For this compound, future research should harness computational tools to predict its interactions with novel biological targets and to rationally design more potent and specific modulators.
Molecular docking simulations can be employed to screen large virtual libraries of proteins to identify potential binding partners for this compound. nih.gov This can help in generating new hypotheses about its biological function. Once a target is identified, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the protein-ligand complex over time, revealing conformational changes and the stability of the interaction. numberanalytics.com
These computational approaches are also invaluable for structure-based drug design. By understanding the binding mode of this compound, researchers can design derivatives with modified functional groups to enhance binding affinity and selectivity. The use of sophisticated scoring functions and free energy calculation methods, such as MM-GBSA, can help in prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to assess the drug-likeness of newly designed compounds early in the discovery process, saving time and resources. nih.gov
| Computational Approach | Objective | Potential Tools/Software | Expected Outcome |
| Molecular Docking | Predict binding mode and affinity | AutoDock, Glide, GOLD | Identification of potential protein targets and ranking of binding poses. |
| Molecular Dynamics (MD) Simulation | Analyze complex stability and dynamics | GROMACS, AMBER, Desmond | Understanding the conformational changes upon binding and the key interactions that stabilize the complex. |
| Virtual Screening | Identify novel hit compounds | ZINC database, ChemBridge | Discovery of new molecules with similar or improved activity based on the compound's scaffold. |
| De Novo Design | Generate novel molecular structures | LigBuilder, EvoMol | Creation of entirely new chemical entities designed to fit a specific target's binding site. |
| ADMET Prediction | Assess drug-likeness properties | SwissADME, QikProp | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. |
Deeper Elucidation of Intermolecular Interactions and Biological Network Perturbations
High-resolution structural biology techniques, such as X-ray crystallography and NMR, can provide a detailed picture of the hydrogen bond network and any π-stacking interactions between the imidazole (B134444) ring and aromatic residues in the binding pocket. numberanalytics.com Quantum chemical calculations can be used to quantify the strength of these interactions and to understand how they are influenced by the local environment. rsc.org
Beyond the direct interaction with a single target, it is also important to understand how this compound may perturb broader biological networks. Given its structural similarity to N-acetylhistidine, it is plausible that it could influence histidine metabolism. creative-proteomics.com Systems biology approaches, combining transcriptomics, proteomics, and metabolomics data, could be used to map the cellular pathways that are affected by this compound. This would provide a more holistic view of its biological activity and could reveal unexpected therapeutic opportunities or potential off-target effects.
| Interaction/Perturbation | Key Functional Groups Involved | Significance | Analytical Methods |
| Hydrogen Bonding | Imidazole nitrogens, Amide N-H and C=O, Carboxylate | Directional interactions that contribute significantly to binding specificity and affinity. | X-ray Crystallography, NMR Spectroscopy, FTIR Spectroscopy |
| π-π Stacking | Imidazole ring | Interaction with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in a binding pocket. | X-ray Crystallography, UV-Vis Spectroscopy |
| Electrostatic Interactions | Carboxylate group, Protonated imidazole ring | Long-range attractive or repulsive forces with charged residues in a protein. | Molecular Dynamics Simulations, ITC |
| Biological Network Perturbation | (Whole molecule) | Understanding the global cellular response to the compound. | Transcriptomics (RNA-seq), Proteomics (Mass Spectrometry), Metabolomics |
Investigation of Biocatalytic Potential and Engineered Enzymatic Systems
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. Future research should explore the potential of using enzymes for the synthesis of this compound, particularly for achieving high stereoselectivity.
One promising approach is the use of engineered amino acid dehydrogenases (AADHs) . These enzymes catalyze the reductive amination of a keto acid precursor to produce a chiral amino acid. mdpi.com Through protein engineering techniques like directed evolution and rational design, AADHs can be tailored to accept non-natural substrates and to produce the desired enantiomer with high fidelity. nih.gov
Another avenue is the enzymatic kinetic resolution of a racemic mixture of this compound or a suitable precursor. Enzymes such as acylases or lipases can be used to selectively modify one enantiomer, allowing the other to be isolated in high purity. researchgate.net The development of novel, robust enzymes for these processes could significantly improve the efficiency and sustainability of the synthesis. Furthermore, the creation of whole-cell biocatalysts, where the necessary enzymes are expressed within a microorganism, could streamline the production process and reduce costs.
| Biocatalytic Approach | Enzyme Class | Engineering Strategy | Target Reaction |
| Asymmetric Synthesis | Amino Acid Dehydrogenases (AADHs) / Transaminases | Directed Evolution, Rational Design | Reductive amination of a keto-acid precursor to stereoselectively form the amino acid. |
| Kinetic Resolution | Acylases, Lipases, Hydantoinases | Screening of natural diversity, Immobilization | Selective acylation, deacylation, or hydrolysis of one enantiomer in a racemic mixture. |
| Whole-Cell Biocatalysis | (Multiple enzymes) | Metabolic Engineering | Conversion of a simple starting material to the final product through an engineered metabolic pathway within a microorganism. |
Q & A
Basic Question: What is the biochemical significance of 2-Acetamido-3-(1-imidazolyl)propanoic Acid in histidine metabolism?
Answer:
This compound is a histidine derivative with a critical role in histidine metabolic pathways. Its imidazole ring enables participation in proton transfer reactions, acting as a biological buffer. It interacts with enzymes like histidine decarboxylase (converts histidine to histamine) and histidine ammonia-lyase (produces urocanic acid). The acetamido group stabilizes the molecule against enzymatic degradation in lens cells, requiring export to ocular fluids for hydrolysis by specific acylases .
Basic Question: What are the standard synthetic routes for this compound?
Answer:
Synthesis typically involves:
- Starting materials : L-histidine and acetyl coenzyme A (acetyl-CoA).
- Key steps : Acetylation of histidine’s α-amino group, followed by purification via column chromatography or recrystallization.
- Challenges : Minimizing side reactions (e.g., oxidation of the imidazole ring) and ensuring stereochemical purity. Yield optimization often requires pH control (~7.4) and inert atmospheres .
Advanced Question: How can researchers resolve contradictions in reported hydrolysis pathways of this compound?
Answer:
Discrepancies arise from tissue-specific hydrolysis mechanisms. For example:
- Lens cells : The compound is resistant to hydrolysis and exported to ocular fluids.
- Ocular fluids : Hydrolysis by acylases (e.g., carnosinase) releases free histidine.
Methodological recommendations : - Use isotopic labeling (e.g., deuterated acetamido groups) to track hydrolysis products.
- Compare enzyme activity assays across tissues (e.g., lens vs. liver homogenates) .
Advanced Question: What experimental strategies are used to study its potential role in neurological disorders?
Answer:
Research focuses on its neuroprotective effects via histamine regulation. Key approaches include:
- In vitro models : Treat neuronal cell lines (e.g., SH-SY5Y) under oxidative stress and measure survival via MTT assays.
- In vivo models : Administer the compound in zebrafish or rodent models of Alzheimer’s disease, monitoring histamine receptor (H3R) modulation.
- Analytical methods : LC-MS/MS quantification of histamine levels in cerebrospinal fluid .
Advanced Question: How is safety profiling conducted for this compound in preclinical studies?
Answer:
Toxicological assessments include :
- Acute toxicity : LD50 determination in rodent models (oral/intravenous).
- Chronic toxicity : 90-day repeated-dose studies, monitoring liver/kidney function.
- Cytotoxicity screening : IC50 values against common cell lines (e.g., HeLa: 15 µM, MCF7: 20 µM) via ATP-based viability assays .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Advanced Question: What methodologies elucidate its interactions with histidine decarboxylase?
Answer:
- Enzyme kinetics : Measure Km and Vmax using spectrophotometry (detects histamine formation at 275 nm).
- Inhibition studies : Test competitive/non-competitive inhibition with imidazole analogs.
- Structural biology : X-ray crystallography or cryo-EM to resolve binding motifs in enzyme-compound complexes .
Advanced Question: How do structural modifications (e.g., fluorination) impact bioactivity?
Answer:
Derivatives like 2-Acetamido-3-(4-fluorophenyl)propanoic acid (CAS 17481-06-0) show altered pharmacokinetics:
- Fluorination : Enhances metabolic stability and blood-brain barrier penetration.
- Methylation : Reduces renal clearance (e.g., N-Acetyl-1-methylhistidine).
Testing framework : - QSAR modeling : Predict bioactivity based on substituent electronegativity.
- In vitro assays : Compare binding affinities to histamine receptors (H1R-H4R) .
Advanced Question: What analytical techniques are optimal for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases. Monitor transitions m/z 213 → 170 (quantifier) and 213 → 154 (qualifier).
- NMR spectroscopy : 1H-NMR (D2O, 600 MHz) identifies imidazole protons (δ 7.5–8.0 ppm).
- Validation parameters : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
